molecular formula C10H16N4O4S2 B3883829 N',N'''-cyclohexa-2,5-diene-1,4-diylidenebis(N,N-dimethylsulfuric diamide) CAS No. 7467-40-5

N',N'''-cyclohexa-2,5-diene-1,4-diylidenebis(N,N-dimethylsulfuric diamide)

Cat. No.: B3883829
CAS No.: 7467-40-5
M. Wt: 320.4 g/mol
InChI Key: VTYZMMKDGKNWCJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N’,N’‘’-cyclohexa-2,5-diene-1,4-diylidenebis(N,N-dimethylsulfuric diamide) can be achieved through multiple methods. One common approach involves the reaction of (chlorosulfanyl)benzenes with benzene-1,4-diamines in pyridine at low temperatures . Another method includes the reaction of arenethiols with N,N’-dichlorocyclohexa-2,5-diene-1,4-diimines in dioxane in the presence of aqueous sodium carbonate . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

N’,N’‘’-cyclohexa-2,5-diene-1,4-diylidenebis(N,N-dimethylsulfuric diamide) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include m-chloroperoxybenzoic acid for oxidation and sodium carbonate for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with 2 equivalents of m-chloroperoxybenzoic acid yields N,N’-cyclohexa-2,5-diene-1,4-diylidenebis(arenesulfinamides), while using 4 equivalents results in the formation of bis-sulfonamides .

Scientific Research Applications

N’,N’‘’-cyclohexa-2,5-diene-1,4-diylidenebis(N,N-dimethylsulfuric diamide) has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, its derivatives have shown potential as antifungal, antibacterial, anti-inflammatory, antiallergic, and anticancer agents . Additionally, it is used in the development of biocidal additives, insecticides, and radioprotectors .

Mechanism of Action

The mechanism of action of N’,N’‘’-cyclohexa-2,5-diene-1,4-diylidenebis(N,N-dimethylsulfuric diamide) involves its interaction with various molecular targets and pathways. The quinoid fragment in the compound is known to interfere with cellular processes, leading to its biological activities. For instance, it can inhibit the growth of bacteria and fungi by disrupting their cell membranes and metabolic pathways .

Properties

IUPAC Name

3,6-bis(dimethylsulfamoylimino)cyclohexa-1,4-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4S2/c1-13(2)19(15,16)11-9-5-7-10(8-6-9)12-20(17,18)14(3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYZMMKDGKNWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N=C1C=CC(=NS(=O)(=O)N(C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322308
Record name N',N'''-Cyclohexa-2,5-diene-1,4-diylidenebis(N,N-dimethylsulfuric diamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7467-40-5
Record name NSC400954
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400954
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N',N'''-Cyclohexa-2,5-diene-1,4-diylidenebis(N,N-dimethylsulfuric diamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N',N'''-cyclohexa-2,5-diene-1,4-diylidenebis(N,N-dimethylsulfuric diamide)
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